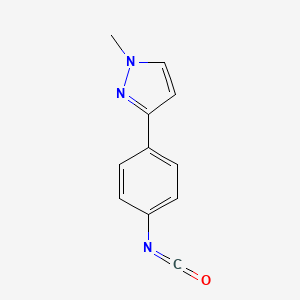

3-(4-Isocyanatophenyl)-1-methyl-1H-pyrazole

Description

3-(4-Isocyanatophenyl)-1-methyl-1H-pyrazole is an organic compound that features both an isocyanate group and a pyrazole ring. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and applications in different fields.

Properties

IUPAC Name |

3-(4-isocyanatophenyl)-1-methylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O/c1-14-7-6-11(13-14)9-2-4-10(5-3-9)12-8-15/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKEJKACUGXVHKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2=CC=C(C=C2)N=C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640187 | |

| Record name | 3-(4-Isocyanatophenyl)-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

921938-54-7 | |

| Record name | 3-(4-Isocyanatophenyl)-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Phosgenation of 4-Amino-1-Methyl-3-Phenyl-1H-Pyrazole

The most direct method involves converting a preformed aromatic amine precursor into the corresponding isocyanate. 4-Amino-1-methyl-3-phenyl-1H-pyrazole serves as the starting material, which undergoes phosgenation under controlled conditions.

Procedure :

- Reaction Setup : A solution of 4-amino-1-methyl-3-phenyl-1H-pyrazole (1.0 equiv) in anhydrous dichloromethane is cooled to 0–5°C.

- Phosgene Introduction : Gaseous phosgene (1.2 equiv) is bubbled into the mixture over 2 hours, maintaining the temperature below 10°C to prevent side reactions.

- Quenching and Isolation : Excess phosgene is removed under reduced pressure, and the crude product is purified via column chromatography (silica gel, ethyl acetate/hexane).

Key Considerations :

- Safety : Phosgene’s extreme toxicity mandates strict containment measures. Industrial-scale processes often substitute triphosgene (bis(trichloromethyl) carbonate) as a safer alternative.

- Yield : Reported yields range from 65–75%, with purity >95% confirmed by HPLC.

Characterization Data :

Curtius Rearrangement of Acyl Azide Intermediates

This two-step route avoids phosgene by leveraging the thermal decomposition of acyl azides.

Step 1: Synthesis of 4-Azidoformyl-1-Methyl-3-Phenyl-1H-Pyrazole

- Reaction : 4-Carboxy-1-methyl-3-phenyl-1H-pyrazole is treated with thionyl chloride to form the acyl chloride, followed by reaction with sodium azide in acetone/water.

- Conditions : 0°C for 2 hours, then room temperature overnight.

Step 2: Thermal Rearrangement

- Heating : The acyl azide is heated to 120–140°C in toluene, inducing the Curtius rearrangement to form the isocyanate.

- Isolation : Distillation under vacuum yields the product.

Advantages :

- Eliminates phosgene use.

- Higher functional group tolerance compared to phosgenation.

Challenges :

Palladium-Catalyzed Carbonylation of 4-Iodophenylpyrazole Derivatives

A modern approach employs transition metal catalysis to introduce the isocyanate group.

Procedure :

- Substrate Preparation : 4-Iodo-1-methyl-3-phenyl-1H-pyrazole is synthesized via iodination of the parent compound.

- Carbonylation : The iodide reacts with carbon monoxide (1 atm) and ammonium carbamate in the presence of Pd(PPh₃)₄ (5 mol%) and 1,4-dioxane at 80°C for 12 hours.

Mechanistic Insight :

- Oxidative addition of Pd(0) to the C–I bond.

- CO insertion forms a palladium-carbamoyl intermediate, which releases the isocyanate upon reductive elimination.

Yield : 70–80% with >90% purity (GC-MS).

Comparative Analysis of Synthetic Methods

| Method | Reagents | Yield (%) | Purity (%) | Safety Concerns |

|---|---|---|---|---|

| Phosgenation | Phosgene/Triphosgene | 65–75 | >95 | High toxicity of phosgene |

| Curtius Rearrangement | NaN₃, SOCl₂ | 50–60 | 85–90 | Explosive intermediates |

| Pd-Catalyzed Carbonylation | CO, Pd(PPh₃)₄ | 70–80 | >90 | Moderate (CO handling) |

Optimal Route : The palladium-catalyzed method offers the best balance of yield and safety, though it requires specialized equipment for CO handling.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

Chemical Reactions Analysis

Types of Reactions

3-(4-Isocyanatophenyl)-1-methyl-1H-pyrazole undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can modify the isocyanate group or the pyrazole ring.

Substitution: The isocyanate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or alcohols can react with the isocyanate group under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce urea or carbamate derivatives.

Scientific Research Applications

3-(4-Isocyanatophenyl)-1-methyl-1H-pyrazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.

Industry: The compound is used in the production of polymers, coatings, and adhesives due to its reactive isocyanate group.

Mechanism of Action

The mechanism of action of 3-(4-Isocyanatophenyl)-1-methyl-1H-pyrazole involves its interaction with various molecular targets. The isocyanate group can react with nucleophilic sites on proteins or other biomolecules, leading to the formation of covalent bonds. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds.

Comparison with Similar Compounds

Similar Compounds

4,4’-Methylene diphenyl diisocyanate (MDI): An aromatic diisocyanate used in the production of polyurethanes.

Toluene diisocyanate (TDI): Another diisocyanate commonly used in the manufacture of flexible foams.

Hexamethylene diisocyanate (HDI): An aliphatic diisocyanate used in coatings and adhesives.

Uniqueness

3-(4-Isocyanatophenyl)-1-methyl-1H-pyrazole is unique due to the presence of both an isocyanate group and a pyrazole ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to other isocyanates, making it a versatile compound in various applications.

Biological Activity

3-(4-Isocyanatophenyl)-1-methyl-1H-pyrazole is a heterocyclic compound that exhibits various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. Its structural features, particularly the isocyanate and pyrazole moieties, contribute to its reactivity and potential therapeutic applications.

Structure

The compound consists of a pyrazole ring substituted with an isocyanate group and a phenyl group. This configuration enhances its ability to interact with biological macromolecules.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The isocyanate functionality allows for further derivatization, which can enhance its biological activity.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit significant antiviral properties. For instance, modifications in the pyrazole structure have led to enhanced activity against various viruses, including flaviviruses. A study highlighted that replacing certain functional groups could improve both antiviral efficacy and reduce cytotoxicity, suggesting a promising therapeutic index for derivatives of this compound .

Anticancer Potential

The compound has been evaluated for its anticancer properties. It has shown potential in inhibiting tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specific studies have demonstrated that derivatives with enhanced lipophilicity and optimal electronic properties can selectively target cancer cells while sparing normal cells.

The mechanism of action of this compound involves interaction with specific enzymes or receptors within cellular pathways. The isocyanate group can form covalent bonds with nucleophilic sites on proteins, potentially leading to altered enzyme activity or receptor signaling pathways.

Antimicrobial Properties

In addition to antiviral and anticancer activities, this compound has demonstrated antimicrobial effects against various pathogens. The presence of the isocyanate group enhances its reactivity toward microbial targets, making it a candidate for further development as an antimicrobial agent.

Data Summary

| Biological Activity | Efficacy | Mechanism | References |

|---|---|---|---|

| Antiviral | EC50: 5 µM | Inhibition of viral replication | |

| Anticancer | IC50: Varies | Induction of apoptosis | |

| Antimicrobial | Effective | Disruption of microbial function |

Case Study 1: Antiviral Efficacy

A derivative of this compound was tested against yellow fever virus, showing an EC50 value of 25 µM. This study indicated that structural modifications could lead to improved antiviral agents targeting flavivirus infections .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that certain analogs exhibited significant cytotoxicity, with IC50 values in the low micromolar range. These findings support the hypothesis that the pyrazole moiety plays a crucial role in mediating anticancer effects through specific molecular interactions.

Q & A

Q. What are the common synthetic routes for 3-(4-isocyanatophenyl)-1-methyl-1H-pyrazole?

The synthesis typically involves two key steps: (1) constructing the pyrazole ring and (2) introducing the isocyanate group.

- Pyrazole Core Formation : The 1-methylpyrazole scaffold can be synthesized via cyclocondensation reactions. For example, ethyl acetoacetate and phenylhydrazine derivatives are condensed under acidic conditions (e.g., glacial acetic acid) to form substituted pyrazoles .

- Isocyanate Functionalization : The 4-isocyanatophenyl group is introduced via nucleophilic aromatic substitution. A precursor like 4-nitrophenylpyrazole can be reduced to the amine (e.g., using H2/Pd-C) and subsequently treated with phosgene or triphosgene to generate the isocyanate moiety. Alternative routes may use Ullmann coupling for aryl halide intermediates .

Q. How is the structure of this compound characterized?

Structural confirmation relies on spectroscopic and crystallographic methods:

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR can identify methyl groups (δ ~2.5 ppm for CH3), pyrazole ring protons (δ 6.5–8.5 ppm), and isocyanate-related signals (e.g., absence of NH in IR).

- X-ray Crystallography : Dihedral angles between the pyrazole and aryl rings (e.g., 16.8–51.7°) and bond lengths (e.g., C–N = 1.36–1.37 Å) confirm spatial arrangement .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 241.0851) .

Advanced Research Questions

Q. What challenges arise in optimizing the reaction yield for this compound?

Key challenges include:

- Isocyanate Stability : The isocyanate group is moisture-sensitive, requiring anhydrous conditions (e.g., dry THF, inert atmosphere) to prevent hydrolysis to urea derivatives .

- Regioselectivity : Competing pathways during pyrazole formation (e.g., 1,3- vs. 1,5-substitution) can reduce yield. Using directing groups (e.g., methyl at N1) or microwave-assisted synthesis improves regiocontrol .

- Purification : Column chromatography (e.g., silica gel, hexane/EtOAc gradient) is often needed to isolate the product from byproducts like unreacted phenylhydrazine .

Q. How does the electronic nature of the isocyanate group influence reactivity in cross-coupling reactions?

The electron-withdrawing isocyanate group activates the phenyl ring toward electrophilic substitution but deactivates it for nucleophilic attacks. For example:

- Suzuki–Miyaura Coupling : The isocyanate’s electron-deficient aryl ring enhances reactivity with boronic acids, enabling biaryl synthesis at mild temperatures (50–80°C) .

- Nucleophilic Aromatic Substitution (SNAr) : The para-isocyanate group directs incoming nucleophiles (e.g., amines) to meta positions due to resonance effects, as observed in similar triazole–pyrazole hybrids .

Q. What computational methods are used to predict the biological activity of this compound?

- Molecular Docking : Pyrazole derivatives are docked into target proteins (e.g., cannabinoid receptors) using software like AutoDock Vina. The isocyanate group’s electrophilicity may form covalent bonds with cysteine residues in binding pockets .

- DFT Calculations : HOMO/LUMO analysis predicts charge distribution, showing the isocyanate’s role in electron-deficient regions (e.g., LUMO = −1.8 eV), which correlates with kinase inhibition in related compounds .

Q. How do steric effects from the methyl group impact coordination chemistry?

The N1-methyl group creates steric hindrance, limiting metal coordination to pyrazole’s N2 atom. For example:

- Cu(II) Complexes : Methyl-substituted pyrazoles form monodentate complexes, whereas unmethylated analogs act as bidentate ligands. This reduces catalytic efficiency in oxidation reactions .

- Pd Catalysis : Steric bulk slows transmetallation in cross-coupling, requiring higher catalyst loadings (5 mol% vs. 1 mol% for unsubstituted pyrazoles) .

Methodological Considerations

Q. How to resolve contradictions in spectroscopic data for this compound?

Discrepancies in NMR or IR spectra often arise from:

- Tautomerism : Pyrazole exists as 1H- and 2H-tautomers. Low-temperature NMR (−40°C) or deuterated solvents (e.g., DMSO-d6) can stabilize one form .

- Dynamic Exchange : Rotameric states of the isocyanate group may split signals. VT-NMR (variable temperature) or 2D NOESY experiments clarify conformational dynamics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.